N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20012332
InChI: InChI=1S/C21H24N2O3/c1-25-19-9-7-15(13-20(19)26-2)11-12-22-21(24)10-8-16-14-23-18-6-4-3-5-17(16)18/h3-7,9,13-14,23H,8,10-12H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC20012332

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide -

Specification

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamide
Standard InChI InChI=1S/C21H24N2O3/c1-25-19-9-7-15(13-20(19)26-2)11-12-22-21(24)10-8-16-14-23-18-6-4-3-5-17(16)18/h3-7,9,13-14,23H,8,10-12H2,1-2H3,(H,22,24)
Standard InChI Key KMNGIMLPYMJDGW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CCC2=CNC3=CC=CC=C32)OC

Introduction

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its unique structure, which combines an indole moiety with a phenethyl group substituted with methoxy groups. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.

Synthesis

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step synthetic routes. A common method includes the reaction of indole derivatives with substituted phenethyl amines. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yields. Purification methods may include recrystallization or chromatography to isolate the desired product.

Potential Biological Activities

N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide has been studied for its potential biological activities, particularly in the context of neuropharmacology and oncology. Its structural characteristics suggest possible uses in drug development targeting neurological disorders or cancer therapies. The specific combination of methoxy groups and an indole moiety may enhance its binding affinity and selectivity towards certain biological targets compared to simpler analogs.

Comparison with Similar Compounds

CompoundMolecular FormulaKey Features
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamideC21H24N2O3Methoxy groups, indole moiety
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-PhenylacrylamideC18H13N3OAnti-inflammatory properties
3-(1H-indol-3-yl)propanamideC11H12N2OSimpler structure, lacks methoxy groups

Future Research Directions

Further research is needed to fully explore the potential applications of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide. This includes detailed pharmacological studies to assess its efficacy and safety in various therapeutic contexts. Additionally, modifications to its structure could enhance its biological activity, making it a valuable lead compound for drug development.

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